(5-Ethoxypyridin-3-yl)boronic acid
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Overview
Description
“(5-Ethoxypyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases . They are used in various sensing applications, biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Molecular Structure Analysis
Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . The exact molecular structure of “(5-Ethoxypyridin-3-yl)boronic acid” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids, including “(5-Ethoxypyridin-3-yl)boronic acid”, are known to react with 1,2-diols by generating a stable cyclic ester . They also play a crucial role in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . Here are some general applications of boronic acids:
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Sensing Applications
- Boronic acids are used in both homogeneous assays and heterogeneous detection .
- They can detect at the interface of the sensing material or within the bulk sample .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
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Synthesis of Borinic Acid Derivatives
- Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
- The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
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Biochemical Tools
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Boronic Acid-Containing Hydrogels
- Boronic acid-containing hydrogels are important intelligent materials .
- With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
- These materials have found important applications in many areas, especially in biomedical areas .
- Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
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Hole Transporting Material for Perovskite Solar Cell Applications
- Developing hole-transport materials (HTMs) with high hole mobility is critical for constructing efficient perovskite solar cells (PSCs) .
- A design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM was presented .
- The power conversion efficiency of the fabricated inverted PSC using this HTM is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
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Transition-Metal-Catalyzed Functionalization
- The transition-metal-catalyzed functionalization of arylboronic acids is the most powerful tool for the formation of carbon–carbon and carbon–heteroatom bonds in modern organic synthesis .
- These transformations are generally considered to proceed via organometallic intermediates generated by transmetalation .
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Boronic Acid-Containing Polymers
- Boronic acid-containing polymers are important materials with a wide range of applications .
- They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- These materials have found important applications in many areas, especially in biomedical areas .
- Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
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Boronic Acid-Based Drug Delivery Systems
- Boronic acid-based drug delivery systems are a promising area of research .
- The unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols, make them ideal for use in drug delivery systems .
- These systems can be designed to release drugs in response to specific stimuli, such as changes in pH or the presence of certain biomolecules .
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Boronic Acid-Based Catalysts
- Boronic acids are used as catalysts in a variety of chemical reactions .
- They can facilitate the formation of carbon–carbon and carbon–heteroatom bonds in modern organic synthesis .
- These transformations are generally considered to proceed via organometallic intermediates generated by transmetalation .
Safety And Hazards
Future Directions
Boronic acids are being increasingly used as building blocks in organic, organometallic, supramolecular and inorganic synthesis, as well as in catalysis and materials science . The future of boronic acid research looks promising, with potential for new catalysts and materials containing one or several trivalent boron atoms .
properties
IUPAC Name |
(5-ethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVOODLUQFVRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704472 |
Source
|
Record name | (5-Ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxypyridin-3-yl)boronic acid | |
CAS RN |
1224436-34-3 |
Source
|
Record name | (5-Ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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